![molecular formula C11H11BrN2O2 B14413210 4-Bromo-N-[(2-cyanoethoxy)methyl]benzamide CAS No. 84527-53-7](/img/structure/B14413210.png)
4-Bromo-N-[(2-cyanoethoxy)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N-[(2-cyanoethoxy)methyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom at the 4-position of the benzamide ring and a cyanoethoxy group attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[(2-cyanoethoxy)methyl]benzamide typically involves the bromination of benzamide followed by the introduction of the cyanoethoxy group. The bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The cyanoethoxy group can be introduced through a nucleophilic substitution reaction using 2-cyanoethanol and a suitable base like sodium hydride (NaH).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-N-[(2-cyanoethoxy)methyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Wissenschaftliche Forschungsanwendungen
4-Bromo-N-[(2-cyanoethoxy)methyl]benzamide is utilized in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-N-[(2-cyanoethoxy)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethoxy group can form hydrogen bonds or electrostatic interactions with active sites, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-N-methylbenzamide
- 4-Bromo-N-isobutylbenzamide
- 4-Bromo-N-(2,3-dimethylbutan-2-yl)aniline
Uniqueness
4-Bromo-N-[(2-cyanoethoxy)methyl]benzamide is unique due to the presence of the cyanoethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with a wide range of molecular targets, making it a valuable tool in scientific research.
Eigenschaften
CAS-Nummer |
84527-53-7 |
|---|---|
Molekularformel |
C11H11BrN2O2 |
Molekulargewicht |
283.12 g/mol |
IUPAC-Name |
4-bromo-N-(2-cyanoethoxymethyl)benzamide |
InChI |
InChI=1S/C11H11BrN2O2/c12-10-4-2-9(3-5-10)11(15)14-8-16-7-1-6-13/h2-5H,1,7-8H2,(H,14,15) |
InChI-Schlüssel |
NZLGSYANWDPUKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NCOCCC#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14413138.png)

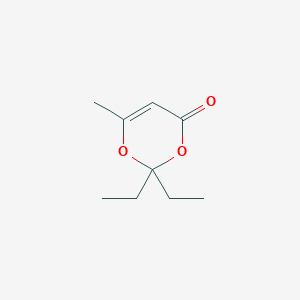
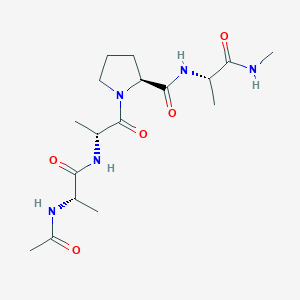
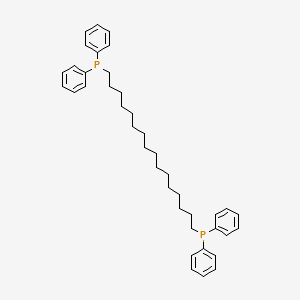
![N,N-Diethyl-2-[ethyl(phenyl)phosphoryl]acetamide](/img/structure/B14413163.png)
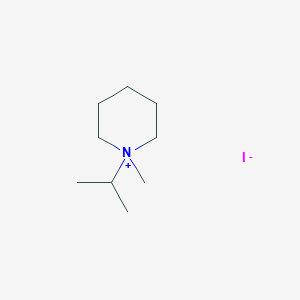


mercury](/img/structure/B14413184.png)
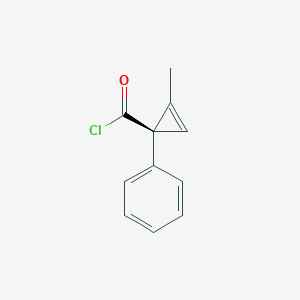
![2-Bromo-1-[tert-butyl(dimethyl)silyl]-3-methylbut-2-en-1-one](/img/structure/B14413187.png)
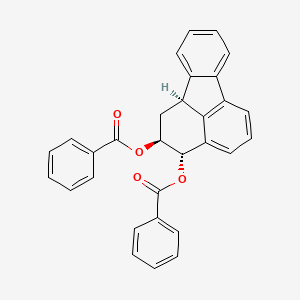
![N-{(4E)-4-[(Benzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}acetamide](/img/structure/B14413202.png)
